1-(1-Methyl-4-piperidinyl)piperazine
Overview
Description
1-(1-Methyl-4-piperidinyl)piperazine, also known as 1-Methyl-4-piperazinopiperidine, is a chemical compound with the molecular formula C10H21N3 . It is used both as a reagent and building block in several synthetic applications . It is also used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .
Molecular Structure Analysis
The molecular weight of 1-(1-Methyl-4-piperidinyl)piperazine is 183.29 . The InChI key is OHUMKYGINIODOY-UHFFFAOYSA-N . The SMILES string representation is CN1CCC(CC1)N2CCNCC2 .Physical And Chemical Properties Analysis
1-(1-Methyl-4-piperidinyl)piperazine is a solid at room temperature . It has a refractive index of n20/D 1.508 . The melting point is reported to be 25.0-32.0°C . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Potential in Antipsychotic Development
Compound 1, including 1-(1-Methyl-4-piperidinyl)piperazine, was identified as a potential atypical antipsychotic. This compound showed promise in pharmacological improvement, particularly in the inhibition of apomorphine-induced behaviors in mice, indicative of antipsychotic efficacy. Further optimization led to derivatives with potential for reduced extrapyramidal side effects in humans (Bolós et al., 1996).
Enhancing Peptide Signal in Mass Spectrometry
1-(1-Methyl-4-piperidinyl)piperazine was utilized in the derivatization of carboxyl groups on peptides to enhance their ionization efficiency in mass spectrometry. This application is crucial for sensitive determination in proteome analysis (Qiao et al., 2011).
Inhibition of Fatty Acid Synthesis
Novel (4-piperidinyl)-piperazine derivatives, including 1-(1-Methyl-4-piperidinyl)piperazine, were synthesized as non-selective inhibitors of acetyl-CoA carboxylase (ACC1/2). These compounds showed potential in reducing hepatic de novo fatty acid synthesis in rats, highlighting their therapeutic potential (Chonan et al., 2011).
Antibacterial Applications
1-(1-Methyl-4-piperidinyl)piperazine derivatives have been shown to possess significant antibacterial activity. For instance, pyrido(2,3-d)pyrimidine derivatives displayed activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Application in Flame Retardancy
Piperazine-phosphonates derivatives, including 1-(1-Methyl-4-piperidinyl)piperazine, were explored for their application as flame retardants on cotton fabric. Their thermal decomposition and effectiveness in enhancing flame retardancy were investigated, demonstrating their potential in textile applications (Nguyen et al., 2014).
Safety And Hazards
1-(1-Methyl-4-piperidinyl)piperazine is classified as dangerous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMKYGINIODOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340653 | |
Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-4-piperidinyl)piperazine | |
CAS RN |
23995-88-2 | |
Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23995-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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